1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
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Overview
Description
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with benzyl, ethylbenzenesulfonyl, and difluoro groups. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the benzyl, ethylbenzenesulfonyl, and difluoro substituents. Common reagents used in these reactions include benzyl chloride, ethylbenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are sometimes employed to enhance the overall process.
Chemical Reactions Analysis
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylbenzenesulfonyl positions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .
Comparison with Similar Compounds
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one: This compound has a similar quinoline core but differs in the substitution pattern, which may result in different chemical and biological properties.
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoroquinolin-4(1H)-one: This compound lacks the dihydro component, which may affect its reactivity and stability.
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-2-16-8-10-18(11-9-16)31(29,30)23-15-27(14-17-6-4-3-5-7-17)22-13-21(26)20(25)12-19(22)24(23)28/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWJPLWKGTDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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